3,6-Dibromobenzene-1,2-diamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

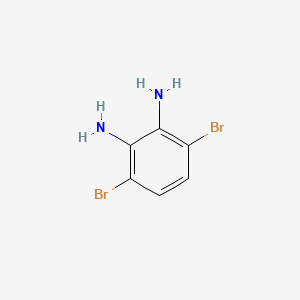

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-dibromobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMJBJSLTPBZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473813 | |

| Record name | 3,6-dibromobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69272-50-0 | |

| Record name | 3,6-dibromobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3,6-Dibromobenzene-1,2-diamine (CAS No. 69272-50-0)

Abstract

This compound, identified by CAS number 69272-50-0, is a highly functionalized aromatic compound of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a benzene core with two adjacent amine groups and two bromine atoms, positions it as a versatile and pivotal building block in numerous fields.[1] The strategic placement of reactive amino and bromo moieties allows for a wide range of chemical transformations, making it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[2] This guide provides a comprehensive technical overview of its core properties, a detailed, field-proven synthesis protocol, its reactivity profile, and its diverse applications, with a focus on the causality behind its utility in modern research and development.

Core Physicochemical & Structural Properties

This compound is typically a light brown to gray solid at room temperature.[3] Its structure is characterized by two primary reactive centers: the nucleophilic adjacent amino groups and the bromine atoms, which are susceptible to various cross-coupling reactions. This dual functionality is the cornerstone of its synthetic value.

Key Property Data

The fundamental properties of this compound are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 69272-50-0 | |

| Molecular Formula | C₆H₆Br₂N₂ | [2][4][5] |

| Molecular Weight | 265.93 g/mol | [2][4][6] |

| Appearance | Light brown to gray solid; White to light yellow powder/crystal | [3][5][7] |

| Melting Point | 92-94 °C | [3][5][8] |

| Boiling Point | 320.9 ± 37.0 °C (Predicted) | [3] |

| Density | 2.104 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Solubility | Very slightly soluble in water (0.24 g/L at 25 °C) | [4] |

| Storage Conditions | 2–8 °C, under inert atmosphere (Nitrogen or Argon), in a dark place | [9] |

Structural Identifiers & Spectroscopic Profile

Accurate identification is paramount in chemical synthesis. The following identifiers are used to define this compound in chemical databases and literature.

-

IUPAC Name: 3,6-dibromo-1,2-benzenediamine

-

Synonyms: 3,6-Dibromo-o-phenylenediamine, 3,6-Dibromo-1,2-phenylenediamine[3][7]

-

SMILES: BrC1=C(C(=C(C=C1)Br)N)N[2]

-

InChI Key: VPMJBJSLTPBZLR-UHFFFAOYSA-N[3]

While comprehensive public spectral data is limited, characterization and purity assessment are typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), as indicated by commercial suppliers.[6][9]

Synthesis and Reactivity

The utility of this compound stems from its accessible synthesis and predictable reactivity. The presence of both soft nucleophiles (amines) and handles for carbon-carbon bond formation (bromines) allows for sequential, controlled derivatization.

Validated Laboratory Synthesis Protocol

A common and effective route for synthesizing this compound involves the reduction of 4,7-dibromo-2,1,3-benzothiadiazole.[3][10] This method is reliable and yields the target compound in high purity.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Materials: 4,7-dibromo-2,1,3-benzothiadiazole, Ethanol, Sodium borohydride, Water, Dichloromethane, Anhydrous magnesium sulfate.

-

Procedure:

-

Suspend 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent) in ethanol in a round-bottom flask.[10]

-

Cool the suspension to 0 °C using an ice bath.[3]

-

Carefully add sodium borohydride (~18.5 equivalents) in small portions to manage the reaction exotherm.[3][10]

-

Remove the ice bath and stir the reaction mixture at room temperature for approximately 20 hours.[3]

-

Upon completion, remove the ethanol under reduced pressure.[10]

-

Add water to the residue, followed by extraction with dichloromethane (typically 3 portions).[3][10]

-

Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate.[10]

-

Filter and concentrate the dried solution under reduced pressure to yield 3,6-dibromo-1,2-benzenediamine as a light yellow solid.[3][10] The product is often of sufficient purity for subsequent steps without further purification.[3]

-

Core Reactivity Profile

The synthetic versatility of this diamine is rooted in the orthogonal reactivity of its functional groups.

-

Amine Groups: The two adjacent amine groups are excellent nucleophiles and readily undergo condensation reactions with 1,2-dicarbonyl compounds to form heterocyclic systems, most notably quinoxalines.[11] This reaction is a cornerstone of its use in materials science.

-

Bromine Atoms: The C-Br bonds serve as key functional handles for modern cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the introduction of a wide array of substituents, enabling the precise tuning of molecular properties for applications in organic electronics or medicinal chemistry.[2][4][11]

Applications in Research and Drug Development

This compound is not an end-product but a critical starting material. Its value lies in providing a robust scaffold for building molecular complexity.[2]

Intermediate for Pharmaceuticals and Agrochemicals

In medicinal and agrochemical chemistry, the diamine serves as a core fragment for constructing complex bioactive molecules.[2] The ability to perform selective functionalization on the aromatic ring via the bromine atoms allows chemists to systematically modify a lead compound to optimize its therapeutic or pesticidal activity, a process central to modern drug discovery and crop protection development.[2]

Precursor for Advanced Materials

The diamine is a valuable monomer in polymerization reactions and a precursor for functional materials.[5]

-

Polymers and Coatings: It can be used to synthesize polymers with enhanced thermal resistance or specific conductive properties.

-

Organic Electronics: Its most prominent application is in the synthesis of quinoxaline-based conjugated polymers.[4] The diamine is condensed with a substituted 1,2-dione, and the resulting dibromoquinoxaline can be further polymerized or functionalized via its bromine atoms. These materials are investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[11]

-

Optical Materials & Chemosensors: The electron-deficient nature of the resulting quinoxaline ring system makes these derivatives suitable for creating optical materials and fluorescent chemosensors.[5][11]

Caption: Application pathways for this compound.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. This compound possesses moderate hazards that require appropriate precautions.

GHS Hazard Identification

| Hazard Class | Statement | Pictogram | Signal Word | Reference(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning | [3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning | [3] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | Warning | [3] |

| STOT-Single Exposure | H335: May cause respiratory irritation | GHS07 | Warning | [3] |

Recommended Handling and Storage Protocols

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust. After handling, wash hands thoroughly. The compound is combustible.[12] Keep away from open flames and hot surfaces.[12]

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[12]

-

If inhaled: Move to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[12]

-

If swallowed: Clean mouth with water and seek immediate medical attention.[12]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[9]

Conclusion

This compound is a quintessential example of a versatile chemical building block. Its value is derived from a stable, easily synthesized core structure that possesses orthogonally reactive functional groups. This allows for its seamless integration into complex synthetic routes for a broad spectrum of high-value applications, from life-saving pharmaceuticals to next-generation organic electronics. A thorough understanding of its properties, synthesis, and reactivity is crucial for any scientist aiming to leverage its full potential in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]

- 4. 69272-50-0(this compound) | Kuujia.com [kuujia.com]

- 5. China this compound CAS NO: 69272-50-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 6. 69272-50-0 | this compound - Moldb [moldb.com]

- 7. This compound | 69272-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 9. 69272-50-0|this compound|BLD Pharm [bldpharm.com]

- 10. 3,6-dibroMo-1,2-BenzenediaMine synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3,6-Dibromo-o-phenylenediamine: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 3,6-Dibromo-o-phenylenediamine (also known as 3,6-Dibromobenzene-1,2-diamine), a key chemical intermediate for researchers, scientists, and drug development professionals. The document delves into its core physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its primary reactivity, particularly in the formation of heterocyclic systems vital to medicinal chemistry. Emphasis is placed on the causality behind experimental choices and adherence to safety protocols, ensuring a trustworthy and authoritative resource for laboratory applications.

Introduction: A Versatile Building Block in Complex Synthesis

Substituted o-phenylenediamines are foundational scaffolds in the synthesis of a vast array of heterocyclic compounds. Their ability to undergo cyclocondensation reactions with dicarbonyl compounds, aldehydes, or carboxylic acids makes them indispensable precursors to benzimidazoles, quinoxalines, and other fused ring systems. These heterocycles form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.

3,6-Dibromo-o-phenylenediamine emerges as a particularly valuable derivative. The strategic placement of two bromine atoms on the aromatic ring accomplishes two critical functions:

-

Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atoms influences the reactivity of the diamine and the properties of the resulting heterocyclic products.

-

Provision of Synthetic Handles: The carbon-bromine bonds serve as versatile sites for post-modification, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic elaboration of a core scaffold, a cornerstone of modern drug discovery and lead optimization.

This guide serves to consolidate the known technical data for this compound, providing a reliable foundation for its use in research and development.

Core Physicochemical & Computational Properties

The fundamental properties of 3,6-Dibromo-o-phenylenediamine (CAS No: 69272-50-0) are summarized below. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the latter provides useful estimates but requires experimental verification.

| Property | Value | Source & Notes |

| Molecular Formula | C₆H₆Br₂N₂ | |

| Molecular Weight | 265.93 g/mol | [1][2] |

| Appearance | White to Light yellow/Light brown to gray solid (powder to crystal) | [2][3] |

| Melting Point | 92 - 99 °C | [3][4] (Multiple sources report ranges within this) |

| Boiling Point | 320.9 ± 37.0 °C at 760 mmHg | [2][4] (Predicted) |

| Density | 2.104 ± 0.06 g/cm³ | [2][4] (Predicted) |

| Water Solubility | 0.24 g/L (25 °C) | [4] (Very slightly soluble) |

| LogP | 3.538 | [4] (Predicted) |

| pKa | 1.33 ± 0.10 | [2] (Predicted, for the conjugate acid) |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | [4] |

Spectral Characterization: An Interpretive Guide

While empirical spectra for each new batch of a chemical should be acquired for quality control, a foundational understanding of the expected spectral features is invaluable. Based on the molecular structure, the following characteristics can be predicted.

3.1 Proton Nuclear Magnetic Resonance (¹H NMR)

The symmetry of the molecule simplifies its ¹H NMR spectrum significantly.

-

Aromatic Protons (C4-H, C5-H): The two protons on the benzene ring are chemically and magnetically equivalent. They are expected to appear as a singlet at approximately δ 6.8-7.0 ppm . The downfield shift is due to the deshielding effect of the aromatic ring.

-

Amine Protons (-NH₂): The four protons of the two amine groups are equivalent. They will likely appear as a single, broad singlet further upfield, typically in the δ 3.5-4.5 ppm range. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This peak will be exchangeable with D₂O.

3.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Due to the molecule's C₂ᵥ symmetry, only three distinct signals are expected in the aromatic region of the ¹³C NMR spectrum.

-

C1/C2 (Amine-bearing carbons): ~134 ppm

-

C3/C6 (Bromine-bearing carbons): ~110 ppm

-

C4/C5 (Proton-bearing carbons): ~123 ppm

3.3 Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations from the amine groups and the benzene ring.

-

N-H Stretching: A characteristic pair of medium-to-sharp bands between 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

N-H Bending (Scissoring): A strong band around 1600-1650 cm⁻¹ .

-

C=C Aromatic Stretching: Several peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A strong band in the 1250-1350 cm⁻¹ region for aromatic amines.

-

C-H Out-of-Plane Bending: A strong band around 800-850 cm⁻¹ , indicative of the 1,2,3,4-tetrasubstituted benzene ring pattern.

-

C-Br Stretching: Typically found in the fingerprint region, below 600 cm⁻¹ .

3.4 Mass Spectrometry (MS)

Mass spectrometry is particularly diagnostic for this compound due to the distinct isotopic pattern of bromine.

-

Molecular Ion (M⁺): The spectrum will show a characteristic cluster of peaks for the molecular ion because bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

-

The [M]⁺ peak will be at m/z ≈ 264 (containing two ⁷⁹Br atoms).

-

The [M+2]⁺ peak will be at m/z ≈ 266 (containing one ⁷⁹Br and one ⁸¹Br).

-

The [M+4]⁺ peak will be at m/z ≈ 268 (containing two ⁸¹Br atoms).

-

-

Isotopic Abundance: The relative intensity of these three peaks will be approximately 1:2:1 , providing unambiguous confirmation of the presence of two bromine atoms in the molecule.

Synthesis Protocol: Reductive Cleavage of a Thiadiazole Precursor

A reliable and high-yielding synthesis of 3,6-dibromo-1,2-benzenediamine involves the reductive cleavage of 4,7-dibromo-2,1,3-benzothiadiazole.[1] This method avoids direct bromination of o-phenylenediamine, which can be difficult to control and may lead to a mixture of products.

4.1 Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of 3,6-Dibromo-o-phenylenediamine.

4.2 Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq) in ethanol. Cool the suspension to 0 °C using an ice bath.

-

Reduction: To the cooled suspension, add sodium borohydride (NaBH₄, ~18 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Causality Insight: Sodium borohydride is a potent reducing agent that selectively cleaves the sulfur-nitrogen bonds of the thiadiazole ring system. The subsequent reduction of the resulting intermediates yields the two amine functionalities. Using a large excess ensures the reaction goes to completion.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 20 hours.

-

Quenching and Extraction: Carefully quench the reaction by adding water. The volatile ethanol solvent can be removed under reduced pressure. Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Causality Insight: Quenching with water neutralizes any unreacted NaBH₄. Dichloromethane is an effective organic solvent for extracting the moderately polar product from the aqueous phase.

-

-

Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Causality Insight: Washing removes water-soluble impurities and salts. The brine wash helps to break any emulsions and further removes water from the organic layer before the final drying step.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3,6-dibromo-1,2-benzenediamine as a light yellow solid.[1] The product is often of sufficient purity for subsequent steps without further purification.[1][2]

Core Reactivity: Synthesis of Benzimidazole Scaffolds

The primary utility of 3,6-dibromo-o-phenylenediamine is its role as a precursor to 4,7-dibromobenzimidazoles. This reaction, a cyclocondensation, is robust and can be performed with either carboxylic acids or aldehydes.[5][6][7]

5.1 General Reaction Pathway

Caption: General pathway for 4,7-dibromobenzimidazole synthesis.

5.2 General Protocol (Phillips Condensation with Carboxylic Acid)

-

Setup: Combine 3,6-dibromo-o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq) in a round-bottom flask.

-

Reaction: Add a high-boiling acidic catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, or heat the mixture in the presence of a strong acid like HCl. Heat the reaction mixture (typically >150 °C) for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Causality Insight: The acidic conditions protonate the carboxylic acid, making it a better electrophile. The initial step is the formation of an amide bond with one of the amino groups. The subsequent intramolecular cyclization, driven by heat, involves the attack of the second amino group onto the amide carbonyl, followed by dehydration to form the aromatic imidazole ring.

-

-

Workup and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice or into a beaker of cold water. Neutralize the mixture with a base (e.g., NaOH or NH₄OH) to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization or column chromatography can be used for further purification.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be self-validating systems of safety and efficacy.

-

Hazard Assessment: this compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319). The parent compound, o-phenylenediamine, is toxic if swallowed, a suspected carcinogen, and may cause genetic defects.[4] It is prudent to handle the dibrominated analog with similar precautions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and chemical safety goggles.

-

Engineering Controls: All manipulations of this compound, particularly when handling the solid powder, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.

-

Handling: Avoid creating dust. Use appropriate tools for transfer. In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2–8 °C is recommended.[2]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

3,6-Dibromo-o-phenylenediamine is a high-value intermediate whose physicochemical properties and predictable reactivity make it an essential tool for chemists in drug discovery and materials science. Its utility in forming the 4,7-dibromobenzimidazole core provides a direct route to scaffolds that can be further diversified via cross-coupling chemistry. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

- 1. 3,6-dibroMo-1,2-BenzenediaMine synthesis - chemicalbook [chemicalbook.com]

- 2. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]

- 3. This compound | 69272-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 69272-50-0(this compound) | Kuujia.com [kuujia.com]

- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

3,6-Dibromobenzene-1,2-diamine molecular weight and formula

An In-Depth Technical Guide to 3,6-Dibromobenzene-1,2-diamine: Synthesis, Properties, and Applications

Abstract

This compound is a pivotal chemical intermediate whose structural features—a benzene core functionalized with adjacent amine groups and two bromine atoms—make it a highly versatile building block in modern organic synthesis. This guide provides an in-depth analysis of its core properties, a validated synthesis protocol, key applications in high-value sectors such as pharmaceuticals and material science, and comprehensive safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective and safe utilization in advanced research and development projects.

Core Molecular and Physical Properties

This compound, also known by synonyms such as 3,6-dibromo-1,2-phenylenediamine, is an aromatic compound whose utility is derived directly from its unique molecular architecture.[1][2] The vicinal diamine groups on the benzene ring are nucleophilic and serve as a reactive handle for constructing heterocyclic systems, a common motif in medicinal chemistry. The two bromine atoms, positioned meta and para to the amine groups, are excellent leaving groups for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the strategic extension of the molecular framework. This dual functionality makes the compound a cornerstone intermediate for creating complex molecular targets.

The physical and chemical properties of this compound are well-documented, ensuring reproducibility in experimental design.

| Property | Value | Source(s) |

| CAS Number | 69272-50-0 | [1][3] |

| Molecular Formula | C₆H₆Br₂N₂ | [1][3][4][5] |

| Molecular Weight | 265.93 g/mol | [1][3][5][6][7] |

| Appearance | White to light yellow or light brown solid/powder | [1][2][5][8] |

| Melting Point | 92-99 °C | [1][8][9][10] |

| Boiling Point | 320.9 ± 37.0 °C (Predicted) | [1] |

| Solubility | Sparingly soluble in water | [2][11] |

| InChI Key | VPMJBJSLTPBZLR-UHFFFAOYSA-N | [1][9] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through the reduction of a heterocyclic precursor, 4,7-dibromo-2,1,3-benzothiadiazole. This approach is advantageous due to the high yield and relative simplicity of the procedure.

Causality of Experimental Design

The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild, selective reducing agent that effectively cleaves the N-S bonds of the benzothiadiazole ring to yield the desired diamine without inadvertently reducing the aromatic ring or causing dehalogenation. Ethanol is selected as the solvent due to its ability to dissolve the starting material upon heating and its compatibility with the reducing agent. The initial cooling to 0 °C is critical for controlling the exothermic reaction that occurs upon the addition of NaBH₄, preventing side reactions and ensuring a higher yield of the final product.

Experimental Workflow: Synthesis of this compound```dot

Caption: Major application pathways for this compound.

-

Pharmaceuticals: This compound is a critical intermediate for synthesizing complex drug molecules. [12]The diamine moiety can be readily condensed with 1,2-dicarbonyl compounds to form quinoxalines, a privileged scaffold in medicinal chemistry. The bromine atoms allow for late-stage functionalization via cross-coupling, enabling the creation of diverse compound libraries for drug discovery. [12]* Material Science: In polymer chemistry, it acts as an electron-deficient monomer. [5][9]It can be used in electrochemical polymerization to create conductive polymers like polyaniline and polypyrrole, which are valuable in electronics and energy storage. [5][9]Furthermore, its specific optical properties have led to its exploration in the fabrication of novel photonic crystals for use in lasers and optical fibers. [9]* Agrochemicals and Dyes: Its versatile structure is also utilized in the synthesis of new agrochemicals, such as pesticides and herbicides, where molecular modifications can enhance efficacy and environmental safety profiles. [12]Additionally, it serves as a precursor in the production of azo dyes and other colorants. [2][9]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the compound's integrity. The compound is classified as harmful and an irritant.

| GHS Classification | Hazard Statements | Precautionary Statements |

|---|

| GHS07 (Warning) [1]| H302: Harmful if swallowed.H315: Causes skin irritation.<[8]br>H319: Causes serious eye irritation.<[8]br>H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]|

Handling and Storage Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. [1]Rationale: This prevents degradation from light, moisture, and atmospheric oxidation of the amine groups, which can lead to discoloration and impurity formation.

-

Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal. [11]

Conclusion

This compound is a high-value chemical intermediate whose utility spans multiple scientific disciplines. Its well-defined molecular structure provides a robust and versatile platform for the synthesis of a wide array of complex organic molecules. By understanding its fundamental properties, employing validated synthetic protocols, and adhering to strict safety standards, researchers can effectively leverage this compound to drive innovation in drug discovery, material science, and beyond.

References

- 1. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [aromalake.com]

- 4. This compound | 69272-50-0 [sigmaaldrich.com]

- 5. China this compound CAS NO: 69272-50-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 6. This compound | C6H6Br2N2 | CID 11821532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,6-dibroMo-1,2-BenzenediaMine synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 69272-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Buy this compound | 69272-50-0 [smolecule.com]

- 10. This compound | 69272-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. a2bchem.com [a2bchem.com]

A Technical Guide to the Solubility of 3,6-Dibromobenzene-1,2-diamine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,6-Dibromobenzene-1,2-diamine (CAS No. 69272-50-0) is a pivotal chemical intermediate whose utility spans the pharmaceutical, agrochemical, and material science sectors. Its unique molecular architecture, featuring a halogenated aromatic core and reactive amine functionalities, makes it a versatile building block for complex synthesis. However, the successful application of this compound is fundamentally dependent on understanding its behavior in various solvent systems. This guide provides an in-depth analysis of the solubility characteristics of this compound, grounded in its physicochemical properties. We explore the theoretical principles governing its dissolution, present a detailed qualitative solubility profile across a range of common organic solvents, and provide a robust experimental protocol for empirical solubility determination. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Compound Profile: this compound

Chemical Identity and Structure

-

IUPAC Name: this compound[1]

-

Synonyms: 3,6-Dibromo-1,2-benzenediamine, 3,6-Dibromo-o-phenylenediamine[2][3]

-

CAS Number: 69272-50-0[1]

-

Molecular Formula: C₆H₆Br₂N₂[1]

-

Molecular Weight: 265.93 g/mol [1]

-

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | White to light yellow crystalline powder | [2][4] |

| Melting Point | 92-94 °C | [3] |

| Boiling Point | 320.9 ± 37.0 °C at 760 mmHg | [3] |

| Density | 2.104 ± 0.06 g/cm³ | [3][4] |

| Water Solubility | Very slightly soluble (0.24 g/L at 25 °C) | [3] |

| XLogP3 (Lipophilicity) | 1.9 | [1][4] |

Significance in Research and Development

This diamine derivative is a cornerstone in modern synthetic chemistry. In pharmaceuticals, it serves as a scaffold for creating complex molecules with specific therapeutic actions. Its reactive sites are also leveraged in the agrochemical industry to develop effective crop protection agents and in material science as a precursor for high-performance polymers and functional coatings.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is a complex interplay of physical and chemical factors. The process involves overcoming the solute-solute interactions within the crystal lattice and forming new, energetically favorable solute-solvent interactions.

Polarity and the "Like Dissolves Like" Principle

The most fundamental guideline for solubility is that polar solutes dissolve best in polar solvents, while non-polar solutes dissolve best in non-polar solvents.[5][6] this compound presents a dual character:

-

Polar Features: The two amine (-NH₂) groups are highly polar and capable of acting as hydrogen bond donors and acceptors.[3]

-

Non-Polar Features: The benzene ring and the two large, electron-withdrawing bromine atoms contribute to a significant hydrophobic and non-polar character.[4]

This duality means its solubility is highly dependent on the specific nature of the solvent.

Intermolecular Forces and Molecular Interactions

The dissolution process is driven by the formation of new intermolecular forces between the solute and solvent. For this compound, the key interactions are:

-

Hydrogen Bonding: In protic solvents like ethanol, the primary amine groups can form strong hydrogen bonds with the solvent's hydroxyl groups, significantly enhancing solubility.[4]

-

Dipole-Dipole Interactions: Polar aprotic solvents like DMSO and DMF have strong dipoles that can effectively solvate and stabilize both the polar amine groups and the aromatic system.[4]

-

Van der Waals Forces: In non-polar and halogenated solvents, weaker London dispersion forces are the primary mode of interaction.

Caption: Dominant intermolecular forces driving solubility.

Influence of Temperature

For most solid solutes, solubility increases with temperature.[5][7] The added thermal energy increases the kinetic energy of solvent molecules, enabling them to more effectively break down the solute's crystal lattice structure.[6] This principle is critical for tasks such as recrystallization.

Effect of pH

As a derivative of aniline, this compound is a weak base. In the presence of an acid, the amine groups are protonated to form ammonium salts.[8] This transformation from a neutral organic molecule to an ionic salt dramatically increases its polarity and, consequently, its solubility in aqueous solutions.

Comprehensive Solubility Profile

Based on its molecular structure and available data, the following provides a qualitative summary of the compound's solubility.

Summary of Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Good to High | Strong hydrogen bonding between the solvent's -OH group and the solute's -NH₂ groups is the dominant factor.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Strong dipole-dipole interactions effectively solvate the entire molecule, disrupting crystal lattice forces.[4] |

| Halogenated | Dichloromethane (DCM), Chloroform | Good | Favorable interactions between the solvent and the brominated aromatic ring lead to good compatibility.[4] |

| Aromatic | Toluene, Benzene | Moderate | "Like dissolves like" principle applies to the aromatic cores, but polar amine groups limit high solubility. |

| Ethers | Diethyl Ether, THF | Low to Moderate | Limited polarity and hydrogen bonding capability of ethers result in weaker solvation. |

| Alkanes | Hexane, Heptane | Very Low/Insoluble | The significant polarity mismatch between the polar amine groups and the non-polar solvent prevents dissolution. |

| Aqueous | Water | Very Low | The large, hydrophobic brominated benzene ring dominates, making the molecule poorly soluble in water.[4][9] |

| Aqueous Acid | Dilute HCl, H₂SO₄ | High | Protonation of the basic amine groups forms a highly polar, water-soluble ammonium salt.[10] |

Experimental Protocol: Isothermal Shake-Flask Method

To obtain quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Reagents

-

This compound (>97% purity)

-

Selected solvent (analytical grade or higher)

-

Deionized water (for cleaning)

-

Acetone (for cleaning)

Equipment

-

Analytical balance (±0.1 mg)

-

Thermostatic orbital shaker or water bath

-

Screw-cap vials (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Vortex mixer

Caption: Workflow for the Isothermal Shake-Flask solubility method.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a precisely known volume of the chosen solvent. An "excess" ensures that a solid phase remains after equilibrium is reached.

-

Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation. Longer times (48-72 hours) may be necessary and should be validated.

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed in a temperature-controlled environment, allowing the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.

Safety and Handling Precautions

This compound requires careful handling due to its potential hazards.

-

Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin.[1] It causes significant skin and eye irritation and may cause respiratory irritation.[1] The GHS signal word is "Warning".

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhaling dust or vapors.

-

Handling: Avoid creating dust. Use spark-proof tools and keep away from open flames or sources of ignition.[9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is 2-8 °C.[4]

Conclusion

This compound exhibits a nuanced solubility profile dictated by its dual-character molecular structure. It demonstrates excellent solubility in polar aprotic solvents like DMSO and DMF, and good solubility in polar protic solvents such as ethanol and in halogenated solvents like dichloromethane. Conversely, it is poorly soluble in water and non-polar aliphatic solvents. This solubility behavior can be strategically manipulated through the choice of solvent, temperature, and pH, providing researchers with the flexibility needed for synthesis, purification, and formulation development. A thorough understanding of these principles is paramount for leveraging the full potential of this versatile chemical building block.

References

- 1. This compound | C6H6Br2N2 | CID 11821532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 69272-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 69272-50-0(this compound) | Kuujia.com [kuujia.com]

- 4. Buy this compound | 69272-50-0 [smolecule.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. caymanchem.com [caymanchem.com]

- 8. chemhaven.org [chemhaven.org]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. byjus.com [byjus.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 3,6-Dibromobenzene-1,2-diamine

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,6-Dibromobenzene-1,2-diamine. As a crucial intermediate in the synthesis of pharmaceuticals and advanced organic materials, unambiguous structural verification of this compound is paramount.[1] This document elucidates the theoretical principles and practical application of NMR spectroscopy for the characterization of this compound, offering a detailed interpretation of its spectral features. We will explore how the molecule's unique symmetry and the electronic effects of its substituents give rise to a deceptively simple yet information-rich NMR profile. This guide is intended for researchers, chemists, and quality control professionals who rely on precise analytical data for structural confirmation and purity assessment.

Introduction: The Role of NMR in Modern Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[2][3] The technique operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[4] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves to transition between different energy states.[5] The precise frequency required for this resonance is exquisitely sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecule's atomic connectivity and chemical environment.[6]

For a molecule like this compound, a key building block in various synthetic pathways, NMR provides the definitive proof of structure. It allows for the verification of substituent positions and the overall integrity of the aromatic system, which is essential for ensuring the desired outcome in subsequent reactions.

Molecular Structure, Symmetry, and NMR Predictability

The interpretation of any NMR spectrum begins with a thorough analysis of the molecule's structure and symmetry. This compound possesses a C₂ᵥ symmetry axis that bisects the molecule between the two amino groups and the two bromine atoms. This symmetry element has profound implications for the expected NMR spectrum.

-

Proton Environments: Due to the plane of symmetry, the two protons on the aromatic ring (at positions C4 and C5) are chemically and magnetically equivalent. Likewise, the two protons on the C1-amino group are equivalent to the two protons on the C2-amino group, resulting in a single set of four equivalent amine protons. Therefore, we predict only two distinct signals in the ¹H NMR spectrum.

-

Carbon Environments: The symmetry dictates that carbons are equivalent in pairs: C1 is equivalent to C2, C3 is equivalent to C6, and C4 is equivalent to C5. Consequently, we predict only three distinct signals in the ¹³C NMR spectrum.

This predictive power, derived from molecular symmetry, is a key strength of NMR analysis.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative count of the different types of protons in a molecule and reveals information about their neighboring atoms.

Experimental Protocol: ¹H NMR

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is typically added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.[7]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

The instrument will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse-acquire sequence. For quantitative results, ensure a sufficient relaxation delay between pulses (typically 5 times the longest T₁ relaxation time).

-

Typically, 8 to 16 scans are sufficient for a sample of this concentration on a modern 400 MHz or higher spectrometer.

-

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Spectrum Interpretation and Discussion

The reported ¹H NMR spectrum of this compound in CDCl₃ shows two distinct signals.[8]

-

δ 6.84 ppm (Singlet, 2H): This signal corresponds to the two equivalent aromatic protons at the C4 and C5 positions.

-

Chemical Shift: Aryl protons typically resonate in the 6.5-8.0 ppm region.[9] The observed shift of 6.84 ppm reflects the net electronic influence of the four substituents. The two electron-donating amino groups and two electron-withdrawing bromine atoms create a complex electronic environment. The amino groups, being powerful activating groups, donate electron density into the ring via resonance, which tends to shield the ring protons (shifting them upfield to a lower ppm value). Conversely, the electronegative bromine atoms withdraw electron density via induction, which deshields them (shifting them downfield). The observed chemical shift is the result of these competing effects.

-

Multiplicity: The signal appears as a singlet because the two protons (H4 and H5) are chemically equivalent and have no non-equivalent neighboring protons to couple with. H4 is adjacent to C3-Br and C5-H, while H5 is adjacent to C6-Br and C4-H. Due to the molecule's symmetry, the coupling constant between H4 and H5 (J₄,₅) is not observed.

-

-

δ 3.89 ppm (Broad Singlet, 4H): This signal is assigned to the four equivalent protons of the two amino (-NH₂) groups.

-

Chemical Shift: The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[10] The value of 3.89 ppm falls within the typical range for aromatic amine protons.

-

Broadness: The broad nature of this peak is characteristic of amine protons for two primary reasons: (1) Quadrupole broadening caused by the ¹⁴N nucleus, which has a nuclear spin of I=1, and (2) potential for chemical exchange with trace amounts of water or other exchangeable protons in the solvent. This exchange happens on a timescale that can lead to the broadening of the NMR signal.

-

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. However, due to the low natural abundance of ¹³C (1.1%), a more concentrated sample (~20-50 mg) may be beneficial to reduce acquisition time.[11]

-

Data Acquisition:

-

A standard proton-decoupled pulse sequence is used. This decouples the protons from the carbons, resulting in a spectrum where each unique carbon appears as a single line, simplifying interpretation.

-

A significantly larger number of scans (hundreds to thousands) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Spectrum Interpretation and Discussion

As predicted by its symmetry, the ¹³C NMR spectrum of this compound displays three signals, reported at 133.7, 123.2, and 109.6 ppm.[8] A detailed assignment requires considering the electronic effects of the substituents.

-

δ 133.7 ppm (C1, C2): This downfield signal is assigned to the two equivalent carbons directly attached to the amino groups. While amino groups are electron-donating via resonance (which would cause shielding), the direct attachment to the electronegative nitrogen atom results in a net deshielding effect on the ipso-carbon, shifting its signal downfield.

-

δ 123.2 ppm (C4, C5): This signal corresponds to the two equivalent carbons bonded to hydrogen. Their chemical shift is influenced by the adjacent bromine atoms and the meta-positioned amino groups. This value is close to the standard benzene chemical shift (128.5 ppm), indicating a balancing of the shielding and deshielding effects from the various substituents.

-

δ 109.6 ppm (C3, C6): This upfield signal is assigned to the two equivalent carbons bonded to the bromine atoms. While halogens are electronegative and typically deshield the carbon they are attached to, the strong electron-donating resonance effect from the ortho-positioned amino groups provides significant shielding to these carbons. This powerful ortho-directing effect pushes electron density to the C3 and C6 positions, shifting their resonance significantly upfield to 109.6 ppm.

Summary of NMR Data

The spectral data for this compound is summarized below for clarity and quick reference.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.84 | Singlet | 2H | Ar-H (H4, H5) |

| 3.89 | Broad Singlet | 4H | -NH ₂ |

Table 2: ¹³C NMR Data (100.6 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 133.7 | C1, C2 | Carbons attached to -NH₂; deshielded by nitrogen. |

| 123.2 | C4, C5 | Protonated aromatic carbons. |

| 109.6 | C3, C6 | Carbons attached to -Br; strongly shielded by ortho -NH₂ groups. |

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and unambiguous confirmation of its structure. The number of signals in both spectra is in perfect agreement with the C₂ᵥ symmetry of the molecule. The chemical shifts and multiplicities are readily explained by established principles of substituent electronic effects and molecular symmetry. This guide demonstrates the power of NMR spectroscopy as an indispensable tool for routine structural verification and in-depth electronic analysis in the fields of chemical synthesis and drug development.

References

- 1. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 5. ijirset.com [ijirset.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Proton NMR Table [www2.chemistry.msu.edu]

- 11. che.hw.ac.uk [che.hw.ac.uk]

A Guide to the FT-IR Spectroscopic Analysis of 3,6-Dibromobenzene-1,2-diamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3,6-Dibromobenzene-1,2-diamine (CAS 69272-50-0). As a key intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials, the unambiguous characterization of this compound is paramount.[1][2][3] This document outlines the fundamental principles of FT-IR spectroscopy, provides a detailed, field-proven protocol for sample analysis using the Potassium Bromide (KBr) pellet method, and presents a thorough interpretation of the expected vibrational modes in the FT-IR spectrum of the title compound. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as an essential resource for professionals requiring robust analytical characterization of this versatile chemical building block.

Introduction: The Significance of this compound and the Role of FT-IR Spectroscopy

This compound is an aromatic diamine whose structure, featuring a benzene ring substituted with two bromine atoms and two adjacent amine groups, makes it a valuable precursor in diverse fields of chemical synthesis.[1][2] Its applications range from the development of complex pharmaceutical agents to the creation of novel polymers and functional materials with enhanced thermal or conductive properties.[2]

Given its role as a foundational building block, verifying the identity and purity of this compound is a critical step in any research or manufacturing workflow. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose.[4][5] The technique works by passing infrared radiation through a sample; the molecules within the sample absorb this radiation at specific frequencies corresponding to the vibrations of their chemical bonds (stretching, bending, etc.).[3][4] The resulting FT-IR spectrum is a unique molecular "fingerprint," providing definitive confirmation of a compound's identity by revealing its constituent functional groups.[3][5]

This guide is structured to provide both the practical "how" and the scientific "why" of FT-IR analysis for this specific compound, ensuring a deep and actionable understanding for the user.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the Potassium Bromide (KBr) pellet method, a standard and reliable technique for preparing solid samples for transmission FT-IR analysis.[6][7] The principle lies in dispersing the solid analyte within an IR-transparent matrix (KBr), which, under pressure, forms a thin, transparent disc suitable for spectroscopic analysis.[6]

Rationale for Method Selection

The KBr pellet method is chosen over alternatives like Attenuated Total Reflectance (ATR) for several reasons. While ATR is faster, the KBr transmission method often yields sharper, more well-defined peaks for primary amines and can provide a more classic, library-comparable spectrum. The key to this method's success is the meticulous exclusion of moisture, as water exhibits strong IR absorbance that can obscure important spectral features.[6]

Equipment and Reagents

-

FT-IR Spectrometer

-

Hydraulic Press with Pellet Die (e.g., 13 mm diameter)

-

Agate Mortar and Pestle

-

Spectroscopic Grade Potassium Bromide (KBr), dried

-

Drying Oven (set to 110°C)

-

Desiccator

-

Analytical Balance (4-decimal place)

-

Spatulas and Weighing Paper

Step-by-Step Methodology

-

Preparation of KBr: Dry the spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture.[6][8] Once dried, store the KBr in a desiccator until use. This step is critical to prevent broad O-H absorption bands from obscuring the N-H stretching region of the spectrum.[6]

-

Sample and KBr Measurement: On an analytical balance, accurately weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr.[7][9] The typical sample-to-KBr ratio should be around 1:100 to 1:200.

-

Grinding and Mixing: Transfer the weighed KBr and sample to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes until it becomes a fine, homogeneous powder.[10][11] The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation, which minimizes light scattering and produces a high-quality spectrum.[6]

-

Loading the Die: Carefully transfer a portion of the powdered mixture into the pellet die assembly. Distribute the powder evenly to ensure a pellet of uniform thickness.

-

Pressing the Pellet: Place the loaded die into the hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[11] This pressure causes the KBr to "cold-flow" and encapsulate the sample in a transparent, solid disc.

-

Pellet Ejection and Mounting: Carefully release the pressure and eject the pellet from the die. The resulting pellet should be thin and transparent or uniformly translucent. Mount the pellet in the spectrometer's sample holder.

-

Data Acquisition: Record a background spectrum of the ambient atmosphere (or a pure KBr pellet). Then, place the sample pellet in the IR beam path and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Spectral Interpretation: Expected Vibrational Modes for this compound

While a publicly available, peer-reviewed FT-IR spectrum for this specific isomer is not readily found, a reliable interpretation can be synthesized from established characteristic frequencies for its constituent functional groups. The molecular structure dictates the vibrational modes we expect to observe.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

The FT-IR spectrum can be divided into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[12]

Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)

This region contains absorptions from stretching vibrations of key functional groups.

-

N-H Stretching (Amine Groups): As a primary aromatic amine, two distinct bands are expected in the 3500-3300 cm⁻¹ range.[13] These correspond to the asymmetric and symmetric N-H stretching vibrations of the -NH₂ groups.[13][14] Aromatic amines typically show these absorptions at slightly higher frequencies than aliphatic amines.[1][14]

-

C-H Stretching (Aromatic Ring): Weak to medium intensity bands are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. These are characteristic of the C-H stretching vibrations on the benzene ring.[15][16]

-

N-H Bending (Amine Groups): A medium to strong absorption band resulting from the N-H bending (scissoring) vibration of the primary amine groups is expected in the 1650-1580 cm⁻¹ range.[13][14]

-

C=C Stretching (Aromatic Ring): Several medium to strong bands will appear in the 1600-1450 cm⁻¹ range due to the carbon-carbon double bond stretching vibrations within the aromatic ring.[15]

Fingerprint Region (1500 cm⁻¹ – 400 cm⁻¹)

This region contains complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.

-

C-N Stretching (Aromatic Amine): A strong band is expected in the 1335-1250 cm⁻¹ region, corresponding to the C-N stretching vibration.[13][14] This is a key indicator of an aromatic amine.

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,3,6-tetrasubstituted) will give rise to characteristic C-H out-of-plane ("oop") bending vibrations. For the two adjacent C-H bonds, a strong absorption is expected in the 900-675 cm⁻¹ region.[15][17] The exact position provides valuable structural confirmation.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a medium to strong absorption in the lower frequency range of the fingerprint region, typically between 690-515 cm⁻¹ .[18]

Summary of Expected FT-IR Absorptions

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 – 3300 | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine | Medium |

| 3100 – 3000 | C-H Stretching | Aromatic Ring | Weak to Medium |

| 1650 – 1580 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong |

| 1600 – 1450 | C=C Stretching (in-ring) | Aromatic Ring | Medium to Strong |

| 1335 – 1250 | C-N Stretching | Aromatic Amine | Strong |

| 900 – 675 | C-H Out-of-Plane Bending | Substituted Benzene | Strong |

| 690 – 515 | C-Br Stretching | Aryl Halide | Medium to Strong |

Diagram: FT-IR Analysis Workflow

Caption: Standard workflow for FT-IR analysis.

Conclusion: A Self-Validating System for Compound Identification

The combination of a meticulous experimental protocol and a well-grounded theoretical interpretation forms a self-validating system for the analysis of this compound. By following the detailed KBr pellet preparation steps, a high-quality, interference-free spectrum can be reliably obtained. The subsequent identification of the key vibrational bands—specifically the dual N-H stretches, the strong aromatic C-N stretch, and the low-frequency C-Br absorption—provides a multi-point verification of the compound's identity. This robust analytical approach ensures the integrity of starting materials, a cornerstone of successful research, development, and manufacturing in the chemical and pharmaceutical industries.

References

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 3. agilent.com [agilent.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

- 8. pharmabeginers.com [pharmabeginers.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. pelletpressdiesets.com [pelletpressdiesets.com]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,6-Dibromobenzene-1,2-diamine

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3,6-Dibromobenzene-1,2-diamine, a critical intermediate in the pharmaceutical and advanced materials sectors.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the methodologies and underlying scientific principles essential for the accurate characterization of this compound.

Introduction: The Analytical Imperative for this compound

This compound (CAS 69272-50-0) is a versatile organic compound whose unique molecular architecture, featuring a benzene ring substituted with two adjacent amine groups and two bromine atoms, makes it a valuable precursor in the synthesis of complex molecules.[1][2] Its application spans the creation of novel pharmaceuticals, agrochemicals, and high-performance polymers.[1] Given its role in these critical industries, the unambiguous identification and characterization of this diamine derivative are of paramount importance. Mass spectrometry stands as a primary analytical technique for this purpose, providing definitive information on molecular weight and structural integrity.

This guide will navigate the intricacies of analyzing this compound by mass spectrometry, from sample preparation and ionization to the interpretation of its characteristic fragmentation patterns.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C₆H₆Br₂N₂ | [3][4][5] |

| Molecular Weight | 265.94 g/mol | [3][4][5] |

| Monoisotopic Mass | 263.88977 Da | [3] |

| Appearance | Solid | [4][5] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [4][5] |

Part 1: Foundational Principles of Mass Spectrometry for Halogenated Aromatic Amines

The mass spectrometric analysis of any compound is governed by three core stages: ionization, mass analysis, and detection. For a molecule like this compound, the choice of ionization technique is critical and is largely dictated by the analytical instrumentation available, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Ionization Techniques: A Comparative Overview

The selection of an appropriate ionization method is crucial for obtaining high-quality mass spectra. The choice between "hard" and "soft" ionization techniques will determine the extent of fragmentation and the abundance of the molecular ion.[6]

-

Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive fragmentation.[5][7] This provides rich structural information but may result in a diminished or absent molecular ion peak for less stable compounds.[8] EI is the most common ionization method used in GC-MS.[8]

-

Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for polar and thermally labile molecules and is the workhorse of LC-MS.[7] It typically produces protonated molecules [M+H]+ with minimal fragmentation, ensuring the molecular weight is readily identified.[7]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar compounds that are not easily ionized by ESI.[7] It is also a soft ionization technique that generally yields protonated molecules.

For this compound, which is a relatively small and volatile molecule, GC-MS with Electron Ionization is a highly effective and commonly employed method. A GC-MS spectrum for this compound is documented in the SpectraBase database (Compound ID: 8lqMBg1T7dk).

Part 2: Experimental Protocol: A Step-by-Step Guide to the GC-MS Analysis of this compound

This section outlines a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry with Electron Ionization.

Sample Preparation: Ensuring Analytical Integrity

Proper sample preparation is paramount for achieving accurate and reproducible results. For aromatic amines, the primary goal is to dissolve the analyte in a volatile organic solvent and remove any non-volatile impurities.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., Dichloromethane, Hexane, Methanol)

-

1.5 mL glass GC autosampler vials

-

Micro-centrifuge

Procedure:

-

Dissolution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable volatile organic solvent.

-

Dilution: Dilute the stock solution to a final concentration of approximately 10 µg/mL. The aim is to inject around 10 ng of the compound onto the column in a 1 µL injection volume.

-

Clarification: If any particulate matter is observed, centrifuge the sample to prevent blockage of the injection syringe and contamination of the GC inlet and column.

-

Transfer: Carefully transfer the supernatant to a 1.5 mL glass autosampler vial.

Instrumental Parameters for GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

| GC Parameter | Setting | Rationale |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Mode | Splitless (1 µL) | Maximizes the transfer of the analyte to the column for high sensitivity. |

| Carrier Gas | Helium | Provides good chromatographic efficiency. |

| Column | Non-polar (e.g., DB-5) | Appropriate for the separation of aromatic compounds. |

| Oven Program | Start at 40°C (hold 1 min), ramp to 280°C at 10°C/min (hold 1 min) | A standard temperature program for the elution of semi-volatile compounds. |

| MS Parameter | Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation for structural elucidation. |

| Ion Source Temperature | 230 °C | A standard temperature for EI sources. |

| Mass Range | 50 - 350 m/z | Encompasses the molecular ion and expected fragment ions. |

Part 3: Decoding the Mass Spectrum of this compound

The mass spectrum of a dibrominated compound is highly characteristic due to the natural isotopic abundance of bromine.

The Isotopic Signature of Dibrominated Compounds

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio).[9][10] This results in a distinctive pattern for ions containing bromine atoms. For a molecule with two bromine atoms, such as this compound, the molecular ion region will exhibit a triplet of peaks:

-

M: Containing two ⁷⁹Br atoms.

-

M+2: Containing one ⁷⁹Br and one ⁸¹Br atom.

-

M+4: Containing two ⁸¹Br atoms.

The relative intensities of these peaks will be in an approximate ratio of 1:2:1 .[11] This isotopic signature is a powerful tool for confirming the presence of two bromine atoms in the molecule.

Predicted Fragmentation Pattern of this compound

While the specific mass spectrum from a database is the gold standard, a predicted fragmentation pattern can be deduced from the known fragmentation of similar compounds, such as 1,3-dibromobenzene. The following table details the predicted key fragments for this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 264, 266, 268 | [C₆H₆⁷⁹Br₂N₂]⁺, [C₆H₆⁷⁹Br⁸¹BrN₂]⁺, [C₆H₆⁸¹Br₂N₂]⁺ | Molecular ion triplet (M, M+2, M+4) in a ~1:2:1 ratio. |

| 185, 187 | [M - Br]⁺ | Loss of a single bromine atom. This fragment will exhibit a 1:1 isotopic pattern for the remaining bromine atom. |

| 106 | [M - 2Br]⁺ | Loss of both bromine atoms. |

| 79, 81 | [Br]⁺ | Bromine radical cation. |

Diagram of Predicted Fragmentation Pathway:

Caption: Predicted Electron Ionization fragmentation pathway for this compound.

Part 4: Data Analysis and Interpretation: A Self-Validating Approach

The interpretation of the mass spectrum should be a systematic process, using the predicted patterns as a guide and confirming them with the acquired data.

-

Identify the Molecular Ion Cluster: The first step is to locate the triplet of peaks at the high-mass end of the spectrum with a 1:2:1 intensity ratio. This confirms the molecular weight and the presence of two bromine atoms.

-

Correlate Fragment Ions with Predicted Losses: Identify the major fragment ions and determine if they correspond to logical neutral losses from the molecular ion (e.g., loss of a bromine atom).

-

Examine Isotopic Patterns of Fragments: For any fragment containing a single bromine atom, verify the presence of a 1:1 isotopic doublet.

-

Utilize Library Matching: If available, compare the acquired spectrum to a library spectrum (e.g., from SpectraBase) for confirmation.

Part 5: Troubleshooting and Advanced Considerations

-

No Molecular Ion: If the molecular ion is not observed, consider using a softer ionization technique like Chemical Ionization (CI) if available on the GC-MS system, or switch to an LC-MS method with ESI or APCI.

-

Poor Peak Shape: Tailing peaks in the chromatogram may indicate that the compound is too polar for the GC column. Derivatization of the amine groups can improve chromatographic performance.

-

Complex Matrices: For samples with complex matrices, more extensive sample cleanup, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.

Conclusion

The mass spectrometric analysis of this compound is a robust and reliable method for its identification and characterization. By leveraging the principles of electron ionization and understanding the characteristic isotopic patterns of bromine, researchers can confidently confirm the structure of this important chemical intermediate. The detailed protocol and interpretation guide provided herein serve as a valuable resource for scientists in pharmaceutical development and materials science, ensuring the integrity and quality of their work.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | C6H6Br2N2 | CID 11821532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1stsci.com [1stsci.com]

- 6. agilent.com [agilent.com]